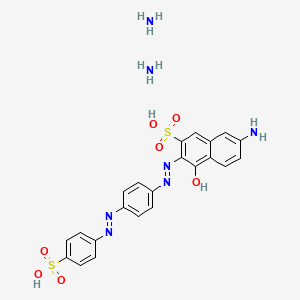
2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-((4-((4-sulfophenyl)azo)phenyl)azo)-, diammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-((4-((4-sulfophenyl)azo)phenyl)azo)-, diammonium salt is a complex organic compound with significant applications in various fields. It is known for its vibrant color properties, making it a valuable component in dye and pigment industries. The compound’s structure includes multiple functional groups, such as sulfonic acid, amino, and azo groups, which contribute to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-((4-((4-sulfophenyl)azo)phenyl)azo)-, diammonium salt typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-aminobenzenesulfonic acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 7-amino-4-hydroxy-2-naphthalenesulfonic acid under controlled pH conditions to form the azo compound.
Sulfonation: The resulting compound undergoes sulfonation to introduce the sulfonic acid groups.
Neutralization: Finally, the compound is neutralized with ammonium hydroxide to form the diammonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Using batch reactors for precise control over reaction conditions.
Continuous Stirred-Tank Reactors (CSTR): For large-scale production, CSTRs are employed to ensure consistent product quality.
Purification: The final product is purified using crystallization or chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-((4-((4-sulfophenyl)azo)phenyl)azo)-, diammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, replacing hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
Reducing Agents: Sodium dithionite or zinc dust.
Substitution Reagents: Alkyl halides or acyl chlorides.
Major Products
Oxidation Products: Quinonoid derivatives.
Reduction Products: Corresponding amines.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-((4-((4-sulfophenyl)azo)phenyl)azo)-, diammonium salt has diverse applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of pigments for paints and coatings.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: The azo groups interact with cellular components, leading to changes in cellular functions.
Pathways Involved: The compound can induce oxidative stress, leading to cell damage or apoptosis. It can also interact with enzymes, altering their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3-hydroxy-1-naphthalenesulfonic acid
- 5-Amino-2-naphthalenesulfonic acid
- 1-Amino-2-hydroxy-4-naphthalenesulfonic acid
Uniqueness
2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-((4-((4-sulfophenyl)azo)phenyl)azo)-, diammonium salt is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. Its ability to undergo multiple types of reactions and its applications in various fields make it a valuable compound in both research and industry.
Properties
CAS No. |
68227-38-3 |
|---|---|
Molecular Formula |
C22H23N7O7S2 |
Molecular Weight |
561.6 g/mol |
IUPAC Name |
7-amino-4-hydroxy-3-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid;azane |
InChI |
InChI=1S/C22H17N5O7S2.2H3N/c23-14-1-10-19-13(11-14)12-20(36(32,33)34)21(22(19)28)27-26-16-4-2-15(3-5-16)24-25-17-6-8-18(9-7-17)35(29,30)31;;/h1-12,28H,23H2,(H,29,30,31)(H,32,33,34);2*1H3 |
InChI Key |
JGAURABZBOYCKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)N=NC3=C(C=C4C=C(C=CC4=C3O)N)S(=O)(=O)O.N.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


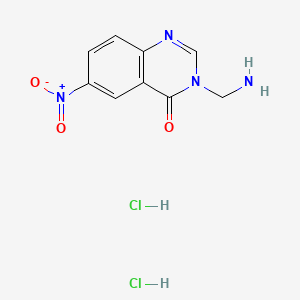
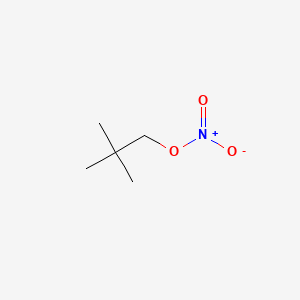

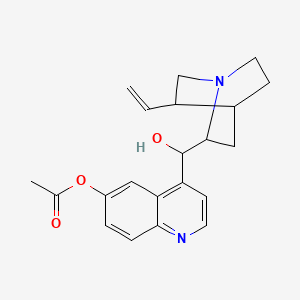
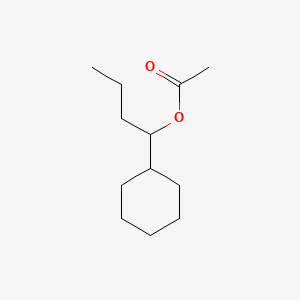
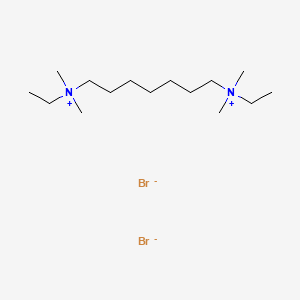
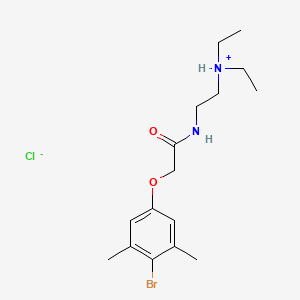
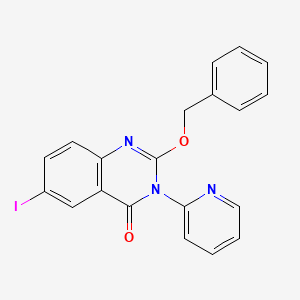
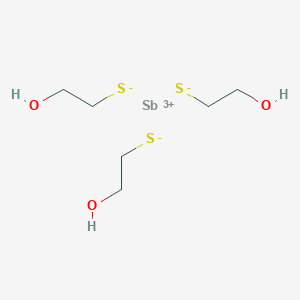
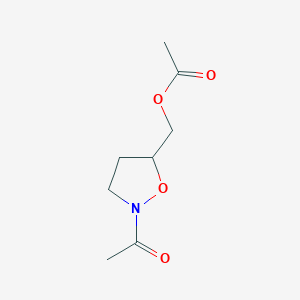
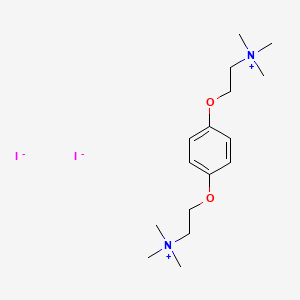
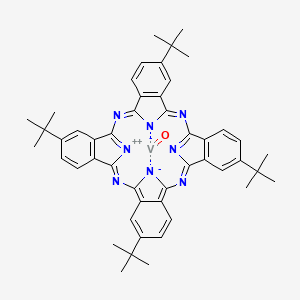
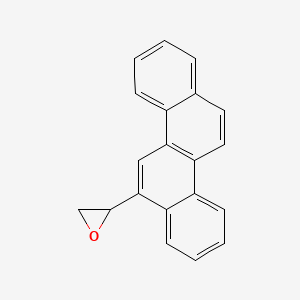
![10,12-Dioxapentacyclo[6.3.1.13,6.02,7.09,11]tridec-4-ene](/img/structure/B13776574.png)
